3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride
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Overview
Description
3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of thiazolidine-2,4-dione with 2-(methylamino)ethylamine under acidic conditions to form the hydrochloride salt . Various synthetic approaches, such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often utilize heterogeneous biopolymer-based solid acid catalysts, such as β-cyclodextrin-SO3H, in water as a greener reaction pathway. This method offers advantages such as low toxicity, high yield of the product, and easy isolation .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and antioxidant activities.
Medicine: Investigated for its anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride involves its interaction with various molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. For example, thiazolidine derivatives can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position.
Uniqueness
3-(2-(Methylamino)ethyl)thiazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. The presence of the methylaminoethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
CAS No. |
1864074-02-1 |
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Molecular Formula |
C6H11ClN2O2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C6H10N2O2S.ClH/c1-7-2-3-8-5(9)4-11-6(8)10;/h7H,2-4H2,1H3;1H |
InChI Key |
HTEPIKDMUZCSDA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=O)CSC1=O.Cl |
Origin of Product |
United States |
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